{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Description
{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a 1,2,3-triazole derivative featuring a hydroxymethyl (-CH$2$OH) group at position 4, a methyl group at position 5, and a 4-methylbenzyl substituent at position 1 of the triazole ring (Figure 1). Its molecular formula is C${12}$H${15}$N$3$O, with a molecular weight of 217.27 g/mol .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
[5-methyl-1-[(4-methylphenyl)methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C12H15N3O/c1-9-3-5-11(6-4-9)7-15-10(2)12(8-16)13-14-15/h3-6,16H,7-8H2,1-2H3 |
InChI Key |
ISYSQYUIJIROAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Preparation of 5-methyl-1-[(4-methylphenyl)methyl]-1,2,3-triazole:
Reduction of the Triazole: The triazole is then reduced to form the corresponding alcohol, {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Triazole derivatives are known for their ability to inhibit the growth of various microorganisms .
Medicine
In medicine, {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is investigated for its potential therapeutic applications, including antifungal and anticancer properties .
Industry
In industry, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential cellular components in microorganisms . The triazole ring can interact with enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and chemical profiles of 1,2,3-triazole derivatives are highly dependent on the substituents at position 3. Below is a detailed comparison of the target compound with key analogs:
Substituent Diversity and Functional Group Impact
Table 1: Structural and Functional Comparison
Key Observations:
- Ketone Derivatives: These are versatile intermediates. For example, 1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone is a precursor for synthesizing acetic acid derivatives .
- Carboxylic Acid Derivatives: Exhibit reactivity in forming fused heterocycles (e.g., triazolothiadiazoles), which are explored for pharmacological applications .
- Phenoxyacetyl Derivatives: Compound 10 (1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one) demonstrates superior antimicrobial activity, attributed to the electron-withdrawing phenoxy group enhancing interaction with bacterial targets .
Structural and Spectral Analysis
- IR Spectroscopy: Ketone derivatives (e.g., compound 10 ) exhibit strong C=O stretches at ~1700 cm$^{-1}$, absent in the hydroxymethyl analog . The target compound’s O-H stretch (~3200–3600 cm$^{-1$) would dominate its IR profile.
- Crystallography: Analogs like 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole exhibit planar conformations, while hydroxymethyl groups may introduce hydrogen bonding, altering crystal packing .
Biological Activity
The compound {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, also referred to as 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-methanol, is a member of the triazole family known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound based on various research findings.
Synthesis and Characterization
The synthesis of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the reaction of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole with suitable reagents under controlled conditions. Characterization methods include NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole + Reagents | DMF at 0°C to 25°C | 83% | |
| 2 | Reaction mixture neutralized with ammonium hydroxide | - | - |
Biological Activity
The biological activity of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been explored in various studies highlighting its potential therapeutic applications.
Antimicrobial Activity
Triazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol exhibit significant activity against a range of bacterial strains.
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| {5-methyl...} | Candida albicans | Not reported |
Case Studies
Several case studies have investigated the efficacy of triazole derivatives in clinical settings:
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties of triazole derivatives against Candida albicans, demonstrating that certain modifications to the triazole ring enhance antifungal potency. The compound's structural features were linked to its ability to inhibit ergosterol biosynthesis in fungal cells.
Case Study 2: Antioxidant Properties
Research has indicated that triazole derivatives possess antioxidant capabilities. In vitro assays using DPPH and ABTS methods showed that these compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.
Mechanistic Insights
The mechanism of action for {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves interactions with specific biological targets. Molecular docking studies have provided insights into how this compound binds to enzyme active sites, inhibiting their function and leading to therapeutic effects.
Table 3: Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Enzyme A | -9.8 |
| Enzyme B | -9.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
